

Introduction: The Significance of the Oxane Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802

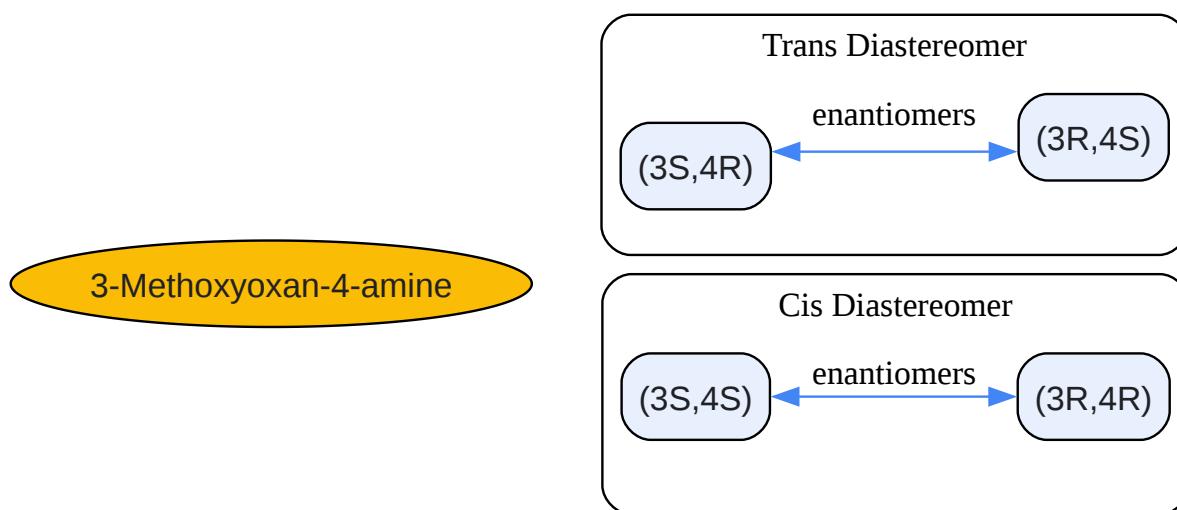
[Get Quote](#)

The tetrahydropyran ring, systematically named oxane, is a privileged heterocyclic scaffold in medicinal chemistry.^[1] Its derivatives are integral components of numerous natural products and pharmacologically active molecules, including anticancer agents and therapeutics for mood disorders.^{[2][3]} The oxane ring acts as a stable, non-planar bioisostere for phenyl or cyclohexyl rings, often improving physicochemical properties such as solubility and metabolic stability. **3-Methoxyoxan-4-amine**, a disubstituted oxane, represents a potentially valuable, yet underexplored, building block for drug discovery. This guide provides a detailed exploration of its predicted characteristics to empower researchers in its synthesis and application.

Basic compound identifiers are cataloged in public databases.^[4]

Identifier	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Monoisotopic Mass	131.09464 Da
SMILES	COC1COCCC1N
InChIKey	OHVYRLNUMZHWIK-UHFFFAOYSA-N
Predicted XlogP	-0.7

Part 1: Molecular Structure and Stereochemistry


The chemical behavior of **3-Methoxyoxan-4-amine** is fundamentally dictated by its three-dimensional structure. The oxane ring adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. Substituents on this ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

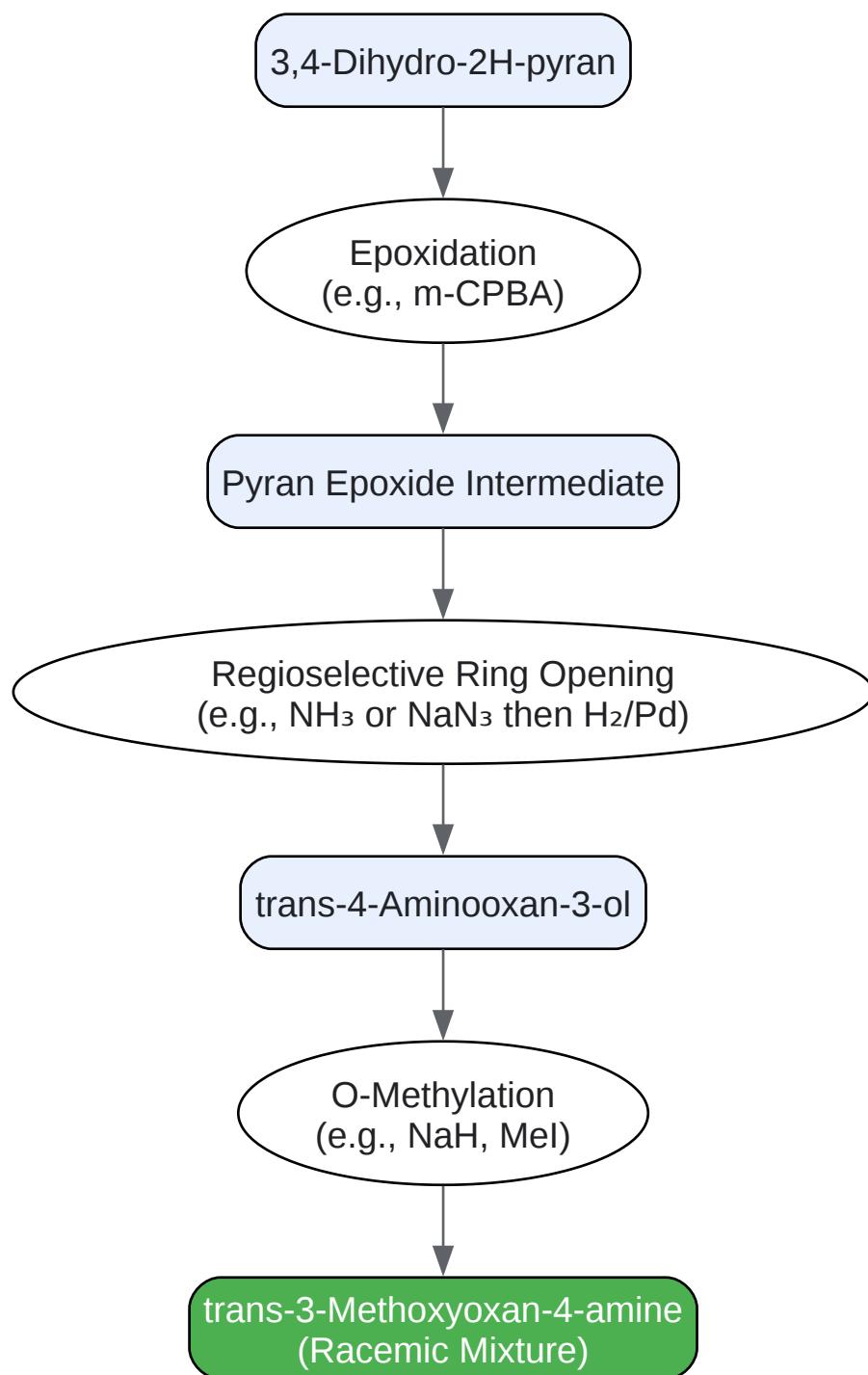
Stereoisomerism

With chiral centers at the C3 and C4 positions, **3-Methoxyoxan-4-amine** can exist as two distinct diastereomers: cis and trans. Each diastereomer is a racemic mixture of two enantiomers.

- Trans Isomers: (3S,4R)-**3-methoxyoxan-4-amine** and (3R,4S)-**3-methoxyoxan-4-amine**.
- Cis Isomers: (3S,4S)-**3-methoxyoxan-4-amine** and (3R,4R)-**3-methoxyoxan-4-amine**.

The relative orientation of the methoxy and amine groups (axial/equatorial) in the most stable chair conformation will significantly influence the molecule's reactivity and biological interactions. For the trans isomer, a diaxial or diequatorial arrangement is possible. The diequatorial conformation is generally favored to minimize steric hindrance. For the cis isomer, one substituent must be axial and the other equatorial.

[Click to download full resolution via product page](#)


Stereoisomers of **3-Methoxyoxan-4-amine**.

Part 2: Synthesis and Purification Strategies

While no specific synthesis for **3-Methoxyxan-4-amine** is prominently published, established methodologies for creating substituted aminotetrahydropyrans provide a clear roadmap.^{[5][6][7]} A logical and stereocontrolled approach would involve the functionalization of a dihydropyran precursor.

Proposed Synthetic Workflow

A robust strategy begins with 3,4-dihydro-2H-pyran, proceeding through epoxidation and subsequent regioselective aminolysis. This approach offers excellent control over the relative stereochemistry of the resulting amino alcohol, which can then be O-methylated.

[Click to download full resolution via product page](#)

Proposed synthesis of **trans-3-Methoxyxan-4-amine**.

Experimental Protocol: Synthesis of **trans-3-Methoxyxan-4-amine**

Causality: This protocol is designed for stereocontrol. The epoxidation of the dihydropyran creates a reactive electrophilic intermediate. The subsequent nucleophilic attack by an amine equivalent (here, azide followed by reduction) proceeds via an S_N2 mechanism, resulting in a trans configuration of the hydroxyl and amino groups. Williamson ether synthesis is then used for methylation.

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

- Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask cooled to 0 °C.
- Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide-mediated Ring Opening

- Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water.
- Add sodium azide (NaN_3 , 1.5 eq) and ammonium chloride (NH_4Cl , 1.5 eq).
- Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours. Monitor by TLC.
- Cool the reaction to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate. Combine organic layers, dry, and concentrate to yield the crude azido alcohol.

Step 3: Reduction of the Azide

- Dissolve the crude azido alcohol in methanol or ethanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (typically 4-8 hours).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield trans-4-aminooxan-3-ol.

Step 4: O-Methylation

- Dissolve the amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Caution: Hydrogen gas is evolved.
- Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate.
- Dry the combined organic layers and concentrate.

Purification: The final product is a basic amine and can be purified using silica gel column chromatography with a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) in a dichloromethane/methanol gradient to prevent peak tailing. Alternatively, the product can be precipitated as a hydrochloride salt by treating the free base with HCl in ether.

Part 3: Predicted Spectroscopic and Analytical Characterization

For a novel compound, predictive spectroscopic data is essential for characterization upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -OCH₃: A sharp singlet is expected around δ 3.3-3.5 ppm.
 - Ring Protons (-CH-O-): Protons on carbons adjacent to the ring oxygen (C2 and C6) will appear downfield, likely in the δ 3.5-4.0 ppm region.
 - Ring Protons (-CH₂-): The remaining methylene protons on the ring (C5) will be found further upfield, around δ 1.5-2.2 ppm.
 - -CH-N and -CH-O: The protons at C3 and C4 are diastereotopic and will appear as complex multiplets, likely between δ 2.8-3.4 ppm.
 - -NH₂: A broad singlet, typically in the δ 1.5-3.0 ppm range, which is exchangeable with D₂O.
 - Stereochemical Insight: The coupling constant (³J) between the protons on C3 and C4 will be critical for assigning stereochemistry. A large coupling constant (8-12 Hz) would suggest a trans-diaxial relationship, while smaller values (2-5 Hz) suggest cis or trans-equatorial/axial relationships.
- ^{13}C NMR:
 - -OCH₃: A signal around δ 55-60 ppm.
 - C-O Ring Carbons: C2 and C6 will appear around δ 65-75 ppm.
 - C-N and C-O Substituted Carbons: C3 and C4 will be in the δ 50-70 ppm range.
 - C5 Ring Carbon: The remaining ring carbon will be the most upfield, likely δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features from the amine and ether functional groups.^[8]

- N-H Stretch: As a primary amine, two distinct, medium-intensity bands are expected in the 3400-3250 cm^{-1} region.[8]
- C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm^{-1} .
- N-H Bend: A bending vibration for the primary amine should be visible around 1650-1580 cm^{-1} .[8]
- C-O Stretch: A strong, characteristic C-O ether stretching band is expected in the 1150-1050 cm^{-1} region.
- C-N Stretch: A weaker C-N stretching band will be present in the 1250–1020 cm^{-1} range.[8]

Mass Spectrometry (MS)

- Molecular Ion: Electrospray ionization (ESI) in positive mode should readily show the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 132.10.
- Fragmentation: Key fragmentation pathways would likely include:
 - Alpha-cleavage adjacent to the nitrogen atom.
 - Loss of the methoxy group (-OCH₃) or methanol (-CH₃OH).
 - Ring-opening fragmentation patterns characteristic of cyclic ethers and amines.

Part 4: Potential Applications in Drug Development

Substituted oxanes are sought-after motifs in drug design.[3] The **3-Methoxyoxan-4-amine** scaffold incorporates several features that are attractive for lead optimization campaigns.

- Scaffold for Library Synthesis: The primary amine serves as a crucial chemical handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of side chains, enabling rapid exploration of the structure-activity relationship (SAR). Recent advances in C-H functionalization of aminotetrahydropyrans further expand the possibilities for creating highly substituted, value-added derivatives.[5][9][10]

- Improved Physicochemical Properties: The inclusion of two oxygen atoms and a nitrogen atom in a small six-membered ring is expected to confer a degree of hydrophilicity (Predicted XlogP = -0.7)[4], which can be beneficial for improving the solubility and ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
- Bioisosteric Replacement: The rigid, three-dimensional nature of the scaffold can be used to orient substituents in precise vectors, making it an excellent platform for mimicking peptide turns or replacing more metabolically labile groups.
- Pharmacological Relevance: Substituted tetrahydropyrans have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. [11][12] This precedent suggests that libraries built around the **3-Methoxyoxan-4-amine** core could yield novel therapeutic agents.

Part 5: Safety and Handling

No specific material safety data sheet (MSDS) is available for **3-Methoxyoxan-4-amine**.

Therefore, handling precautions must be based on the properties of analogous chemical classes, namely aliphatic amines and ethers.

- General Hazards: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[13] They may also be respiratory irritants. Ethers like tetrahydropyran can form explosive peroxides upon prolonged exposure to air and light, although this is less of a concern for highly substituted derivatives.[14]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[15]
- Handling: Avoid inhalation of vapors or direct contact with skin and eyes.[16] In case of contact, flush the affected area with copious amounts of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - 3-methoxyxan-4-amine (C₆H₁₃NO₂) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization - East China Normal University [pure.ecnu.edu.cn]
- 11. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 12. Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. cms9files.revize.com [cms9files.revize.com]
- 16. chemicea.com [chemicea.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Oxane Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2635802#3-methoxyxan-4-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com